4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde
CAS No.: 883531-98-4
Cat. No.: VC2617950
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883531-98-4 |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde |
| Standard InChI | InChI=1S/C12H14O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h6-8H,2-5H2,1H3 |
| Standard InChI Key | ZLUFGXCLINKKNV-UHFFFAOYSA-N |
| SMILES | COC1=C2CCCCC2=C(C=C1)C=O |
| Canonical SMILES | COC1=C2CCCCC2=C(C=C1)C=O |
Introduction
Chemical Structure and Properties
4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde features a tetrahydronaphthalene ring structure, which is a partially hydrogenated form of naphthalene, with a methoxy group (-OCH₃) at the fourth position and an aldehyde group (-CHO) at the first position. This unique arrangement of functional groups contributes to its chemical properties and potential applications in organic synthesis and medicinal chemistry.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 883531-98-4 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 4-methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde |
| Standard InChI | InChI=1S/C12H14O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h6-8H,2-5H2,1H3 |
| Standard InChIKey | ZLUFGXCLINKKNV-UHFFFAOYSA-N |
| SMILES | COC1=C2CCCCC2=C(C=C1)C=O |
| PubChem Compound | 28305717 |
The compound has a unique structure that combines a partially saturated ring system with strategically positioned functional groups. The tetrahydronaphthalene core provides a semi-rigid framework, while the methoxy group introduces electron-donating properties and the aldehyde group serves as an electron-withdrawing reactive site.
Applications in Organic Synthesis
The structure of 4-Methoxy-5,6,7,8-tetrahydronaphthalene-1-carbaldehyde makes it valuable for various applications in organic synthesis:
Building Block Applications
The compound serves as an important building block in organic synthesis due to its reactive functional groups:
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The aldehyde group provides a reactive site for numerous transformations including:
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Aldol condensations
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Wittig and related olefination reactions
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Reductions to alcohols
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Oxidations to carboxylic acids
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Reductive amination reactions
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The methoxy group can participate in:
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Directing effects in further substitution reactions
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Potential deprotection to form hydroxyl derivatives
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Cross-coupling reactions under appropriate conditions
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The partially hydrogenated naphthalene core offers a scaffold for building more complex molecular structures with specific three-dimensional arrangements.
| Supplier | Catalog Number | Purity | Package Size Options |
|---|---|---|---|
| Vulcan Chem | VC2617950 | Not specified | Various |
| Cymit Quimica | 10-F612869 | Not specified | 1g (€393.00) |
| AChemBlock | S73484 | 97% | Various |
| Combi-Blocks | JT-9236 | 95% | 250mg, 1g |
The compound is available at different purity levels ranging from 95% to 97%, with various packaging options to meet different research needs .
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